molecular formula C13H10N4 B8545992 [4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide CAS No. 921631-52-9

[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide

Cat. No. B8545992
CAS RN: 921631-52-9
M. Wt: 222.24 g/mol
InChI Key: VKJHOXKOUOSZLA-UHFFFAOYSA-N
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Description

[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide is a useful research compound. Its molecular formula is C13H10N4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

921631-52-9

Product Name

[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

[4-(5-cyano-1-methylpyrrol-2-yl)phenyl]cyanamide

InChI

InChI=1S/C13H10N4/c1-17-12(8-14)6-7-13(17)10-2-4-11(5-3-10)16-9-15/h2-7,16H,1H3

InChI Key

VKJHOXKOUOSZLA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C2=CC=C(C=C2)NC#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-bromophenylcyanamide (0.651 g, 3.34 mmol), tris(dibenzylideneacetone)dipalladium (76 mg, 0.078 mmol), N-methyl-5-cyanopyrroleboronic acid (1.1 g, 7.3 mmol), and potassium fluoride (0.776 g, 13.2 mmol) were placed in a 40 mL vial fitted with a septa. The vial was then filled with a continuous flow of nitrogen and THF (10 mL) was added. tri-Tert-butylphosphine (10 wt % in hexane) (0.486 mL, 0.078 mmol) was added to the mixture and allowed to stir 3 hours at 50° C. until the starting bromide was consumed. The mixture was then diluted with 1/1 hexane/ethylacetate, filtered through a plug of silica gel, the solvent was evaporated and the residue was flash chromatographed using 5/1, 4/1, then 3/2 Hexane/Ethylacetate to give (0.250 g, 33%) of the title compound.
Quantity
0.651 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0.776 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
76 mg
Type
catalyst
Reaction Step Five
Quantity
0.486 mL
Type
catalyst
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
33%

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